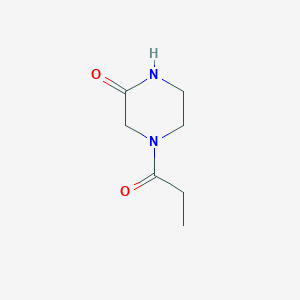

4-Propanoylpiperazin-2-one

Overview

Description

4-Propanoylpiperazin-2-one is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 g/mol It is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions in the ring

Preparation Methods

The synthesis of 4-Propanoylpiperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the use of the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis .

Chemical Reactions Analysis

4-Propanoylpiperazin-2-one undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.

Nucleophilic Addition: This reaction involves the addition of nucleophiles to the carbonyl group of the compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Propanoylpiperazin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Propanoylpiperazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with receptors on cell membranes, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

4-Propanoylpiperazin-2-one can be compared with other piperazine derivatives, such as:

Piperazine: A simple heterocyclic compound used as an anthelmintic agent.

1-Phenylpiperazine: Known for its use in the synthesis of various pharmaceuticals.

4-Methylpiperazine: Utilized in the production of drugs and agrochemicals.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other piperazine derivatives .

Biological Activity

4-Propanoylpiperazin-2-one, a derivative of piperazine, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound is characterized by the presence of a piperazine ring, which is a common scaffold in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 158.21 g/mol. The compound features a propanoyl group attached to the nitrogen of the piperazine ring, which significantly influences its biological properties.

1. Antioxidant Activity

Research indicates that piperazine derivatives, including this compound, exhibit notable antioxidant properties. A study demonstrated that compounds with similar structures showed significant inhibition of lipid peroxidation and scavenging of free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Assay Type |

|---|---|---|

| This compound | 25 | DPPH Radical Scavenging |

| 3,5-bis(benzylidene)piperidin-4-one | 15 | DPPH Radical Scavenging |

| Phenylcyclidine | 20 | Lipid Peroxidation Inhibition |

2. Anticancer Properties

Several studies have highlighted the cytotoxic effects of piperazine derivatives on cancer cell lines. For instance, compounds related to this compound have shown selective toxicity towards neoplastic cells while sparing normal cells. In vitro assays indicated that these compounds could induce apoptosis in cancer cell lines such as HL-60 and HSC-4 .

Case Study: Cytotoxicity Assessment

In a specific study, a series of piperazine derivatives were tested against various cancer cell lines. The results revealed that certain analogs exhibited submicromolar CC50 values, indicating potent anticancer activity:

- Cell Line : HL-60

- CC50 Value : <1 µM for selected derivatives

- Mechanism : Induction of apoptosis via disruption of phosphatidylserine membrane asymmetry .

3. Neuroprotective Effects

Emerging research suggests that piperazine derivatives may possess neuroprotective properties. These compounds have been observed to reduce neuroinflammation and protect against neuronal cell death in models of neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound include:

- Free Radical Scavenging : The presence of electron-donating groups enhances the ability to neutralize free radicals.

- Apoptotic Pathways : Inducing apoptosis through caspase activation and mitochondrial pathway modulation.

- Anti-inflammatory Action : Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its neuroprotective effects .

Properties

IUPAC Name |

4-propanoylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-2-7(11)9-4-3-8-6(10)5-9/h2-5H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUGNUJTASFXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCNC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60667890 | |

| Record name | 4-Propanoylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60667890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65493-55-2 | |

| Record name | 4-Propanoylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60667890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.